4-cyclopropoxypiperidine

Medicinal Chemistry ADME Physicochemical Properties

4-Cyclopropoxypiperidine (CAS 1147181-37-0) is a specialized piperidine building block for medicinal chemistry. Its defining feature is a 4-cyclopropoxy substituent on the piperidine ring, imparting unique steric and electronic properties distinct from common alkyl ethers.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1147181-37-0
Cat. No. B6264614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropoxypiperidine
CAS1147181-37-0
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC1OC2CCNCC2
InChIInChI=1S/C8H15NO/c1-2-7(1)10-8-3-5-9-6-4-8/h7-9H,1-6H2
InChIKeyPHWYYJLLFOKERS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropoxypiperidine CAS 1147181-37-0: Technical Specifications and Utility in Drug Discovery


4-Cyclopropoxypiperidine (CAS 1147181-37-0) is a specialized piperidine building block for medicinal chemistry. Its defining feature is a 4-cyclopropoxy substituent on the piperidine ring, imparting unique steric and electronic properties distinct from common alkyl ethers . It is primarily used as an intermediate in the synthesis of more complex molecules, particularly for modulating the physicochemical and metabolic profiles of drug candidates. The compound is typically handled as a hydrochloride salt (CAS 1147110-64-2) for enhanced stability .

Why 4-Cyclopropoxypiperidine Cannot Be Directly Substituted by Common Piperidine Analogs


The cyclopropoxy group in 4-cyclopropoxypiperidine is not a simple alkyl ether; it introduces a distinct physicochemical profile that differs significantly from its closest analogs like 4-methoxypiperidine or 4-isopropoxypiperidine . Key differences arise from the ring strain and unique electronic character of the cyclopropane ring, leading to quantifiable variations in lipophilicity (LogP) and a shift in the metabolic soft spot from a labile alkyl C-H bond to a more stable cyclic C-H bond [1]. Such differences directly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, meaning that a simple 1:1 substitution in a lead optimization campaign will alter the pharmacological profile, often with unpredictable consequences for potency and in vivo clearance [2].

Quantifiable Differentiation of 4-Cyclopropoxypiperidine Against Key Analogs


Lipophilicity Modulation: Reduced LogP vs. 4-Isopropoxypiperidine

4-Cyclopropoxypiperidine exhibits a lower intrinsic lipophilicity (LogP) compared to its closest analog, 4-isopropoxypiperidine. This is a counter-intuitive but well-documented effect of the cyclopropyl group, which is more polar than an isopropyl group due to the unique electronic character of its strained C-H bonds . This reduction in LogP can be leveraged to improve aqueous solubility and reduce non-specific binding without significantly sacrificing target affinity in hydrophobic pockets [1].

Medicinal Chemistry ADME Physicochemical Properties

Metabolic Stability: Blocking a Major Clearance Pathway

A primary metabolic liability of alkyl ethers like 4-isopropoxypiperidine is oxidative O-dealkylation by cytochrome P450 enzymes, a process often initiated by hydrogen atom abstraction at the labile methine C-H bond adjacent to the oxygen . The cyclopropoxy group in 4-cyclopropoxypiperidine replaces this labile site with a more stable cyclopropane C-H bond, thereby reducing susceptibility to this major clearance pathway [1]. The ring strain provides stability rather than a new site for rapid oxidation.

Drug Metabolism CYP450 ADME

Conformational Restriction and Entropy Penalty

The cyclopropoxy group imparts a rigid, fixed geometry to the 4-position of the piperidine ring, unlike the freely rotating isopropoxy group . This conformational restriction reduces the entropic penalty upon binding to a biological target, as the ligand is pre-organized into a bioactive conformation [1]. In contrast, the flexible alkyl chain of an isopropoxy or methoxy group must undergo conformational selection to fit into a binding pocket, which is energetically unfavorable.

Medicinal Chemistry Molecular Modeling Conformational Analysis

Strategic Applications for 4-Cyclopropoxypiperidine in Drug Discovery


ADME Optimization: Improving Solubility and Metabolic Stability

In a lead optimization program where a promising piperidine-containing lead compound suffers from high lipophilicity (clogP > 4) and rapid clearance due to O-dealkylation, 4-cyclopropoxypiperidine can be employed as a bioisostere for a 4-isopropoxy or 4-ethoxy group. This 'cyclopropyl switch' is a validated strategy to lower LogP by approximately 0.3 units and block a major metabolic soft spot [1], directly addressing common development hurdles and improving the likelihood of achieving a favorable ADME profile.

GPCR and Kinase Inhibitor Design: Enhancing Binding Affinity

The rigid cyclopropoxy group is effective at filling hydrophobic pockets within G protein-coupled receptors (GPCRs) and kinase ATP-binding sites more efficiently than flexible alkyl chains . For a medicinal chemist seeking to improve target affinity and selectivity, incorporating this scaffold can reduce the entropic penalty of binding, leading to a measurable increase in potency. This is a strategic choice for projects where high-resolution target structures or robust SAR data suggest a well-defined, hydrophobic sub-pocket in the active site.

Scaffold Hopping and Intellectual Property Generation

4-Cyclopropoxypiperidine provides a straightforward route to introduce novelty into a chemical series. Replacing a common 4-methoxypiperidine moiety with the less common cyclopropoxy analog is a minimal structural change that can generate new intellectual property while maintaining or improving the overall pharmacological profile. This is a standard tactic in medicinal chemistry to create novel, patentable compounds that differentiate from existing art without requiring a complete redesign of the core pharmacophore .

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